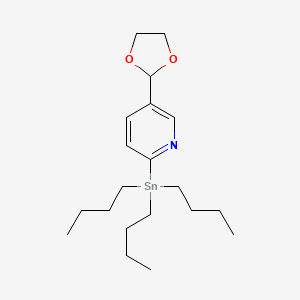

5-(1,3-Dioxolan-2-YL)-2-(tributylstannyl)pyridine

Description

Properties

CAS No. |

220904-18-7 |

|---|---|

Molecular Formula |

C20H35NO2Sn |

Molecular Weight |

440.2 g/mol |

IUPAC Name |

tributyl-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]stannane |

InChI |

InChI=1S/C8H8NO2.3C4H9.Sn/c1-2-7(6-9-3-1)8-10-4-5-11-8;3*1-3-4-2;/h1-2,6,8H,4-5H2;3*1,3-4H2,2H3; |

InChI Key |

DAAQXPZEMUSRKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C2OCCO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Research Findings and Case Studies

- Terpyridine Synthesis : demonstrates the use of the target compound in preparing 5,5''-di(1,3-dioxolan-2-yl)-2,2':6',2''-terpyridine, highlighting its role in constructing ligands for metal-organic frameworks (MOFs) .

- Comparative Yields : Stille couplings using the target compound achieve yields >80%, outperforming thiazole analogs (<60%) due to pyridine’s superior electronic compatibility with palladium catalysts .

- Deprotection Studies : Acidic hydrolysis of the dioxolane group in the target compound regenerates a ketone, enabling its use in sequential C–C bond formation and carbonyl chemistry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(1,3-Dioxolan-2-YL)-2-(tributylstannyl)pyridine?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the 1,3-dioxolane moiety via acetalization of a precursor aldehyde or ketone (e.g., using ethylene glycol under acidic conditions) , and (2) Stille coupling to install the tributylstannyl group. For the latter, palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed under inert atmospheres to prevent oxidation of the tin moiety . Purification often involves column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming the dioxolane ring (δ ~4.8–5.2 ppm for acetal protons) and pyridine/stannyl connectivity. The tributylstannyl group shows characteristic splitting patterns due to ¹¹⁹Sn-¹H coupling .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight, with isotopic clusters indicative of tin (Sn) .

- X-ray Crystallography : Critical for resolving stereochemistry and bond angles, particularly for verifying the dioxolane conformation and Sn–C bond lengths (SHELX software is widely used for refinement) .

Q. What safety precautions are necessary when handling this organotin compound?

- Methodological Answer :

- Use gloves, lab coats, and fume hoods to avoid dermal exposure or inhalation.

- Dispose of waste via specialized containers for heavy metals, as tributyltin compounds are toxic and environmentally persistent .

- Monitor air quality for tin particulates during reactions involving high temperatures or sonication .

Advanced Research Questions

Q. How can reaction yields be optimized in Stille couplings involving this compound?

- Methodological Answer : Key variables include:

- Ligand Selection : Bulky ligands (e.g., P(o-tol)₃) enhance catalytic activity by stabilizing Pd(0) intermediates .

- Solvent Choice : THF or DMF improves solubility of tin reagents, but DMF may induce side reactions at elevated temperatures.

- Additives : CuI or LiCl accelerates transmetallation steps, particularly for aryl halide partners .

- Moisture Control : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the stannane .

Q. How do structural analogs (e.g., thiazole or thiophene derivatives) compare in reactivity?

- Methodological Answer :

- Electronic Effects : Replacing pyridine with thiazole (as in 2-(1,3-Dioxolan-2-YL)-5-(tributylstannyl)thiazole) increases electron density at the stannyl site, accelerating oxidative addition in Pd-catalyzed reactions .

- Steric Effects : Bulkier substituents on the heterocycle (e.g., 4-ethylbenzoyl groups) hinder coupling efficiency but improve selectivity in cross-couplings .

- Stability : Thiophene derivatives with dioxolane groups exhibit lower thermal stability due to ring strain, requiring colder storage conditions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for tin-mediated reactions?

- Methodological Answer :

- Reproducibility Checks : Verify catalyst purity (e.g., Pd sources may contain trace PdO) and solvent dryness.

- Kinetic Studies : Use in situ IR or NMR to monitor reaction progress and identify intermediates (e.g., Pd–Sn adducts) that may stall catalysis .

- Computational Modeling : Density Functional Theory (DFT) can predict transition-state energies for competing pathways (e.g., homocoupling vs. cross-coupling) .

Q. How does the dioxolane group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Acidic Hydrolysis : The dioxolane ring is prone to cleavage in HCl/THF mixtures (e.g., 0.1 M HCl at 50°C), generating a diol and destabilizing the stannyl group. Use pH 6–8 buffers for aqueous workups .

- Base Sensitivity : Strong bases (e.g., NaOH) deprotonate the pyridine nitrogen, potentially triggering Sn–C bond cleavage. Mild bases like NaHCO₃ are preferred .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.